molecular formula C10H19Cl B11723286 Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- CAS No. 104012-59-1

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-

Cat. No.: B11723286
CAS No.: 104012-59-1
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-AEJSXWLSSA-N
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Description

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- is a chemical compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where the hydrogen atoms are substituted by chlorine and methyl groups. This compound is known for its unique stereochemistry, which is indicated by the (1R,2S,4S)-rel- configuration. This stereochemistry plays a crucial role in determining the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- typically involves the chlorination of cyclohexane derivatives. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)- serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitution reactions. The presence of the chlorine atom makes it a suitable candidate for further reactions, such as:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles to form new compounds.
  • Alkylation Reactions: The isopropyl group can participate in alkylation processes to create more complex molecules.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameFunctional GroupReactivity Type
CyclohexanolHydroxylAlcohol reactions
Menthyl ChlorideChlorineNucleophilic substitution
LinaloolHydroxylAlkylation

Medicinal Chemistry

Pharmaceutical Applications:
The compound has potential applications in drug development due to its structural features that may influence biological activity. For instance:

  • Anticancer Activity: Research indicates that chlorinated compounds can exhibit anticancer properties by interacting with cellular pathways. Studies have explored the modification of similar chlorinated compounds to enhance their efficacy against specific cancer types .
  • BCL6 Inhibition: Related research has focused on optimizing inhibitors for BCL6, a protein implicated in various cancers. Compounds structurally related to cyclohexane derivatives have shown promise in inhibiting this target .

Industrial Applications

Flavor and Fragrance Industry:
Cyclohexane derivatives are often used in the flavor and fragrance industry due to their pleasant olfactory properties. Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)- can serve as a precursor for synthesizing flavoring agents and fragrances that are structurally similar to menthol.

Environmental Considerations

Toxicology and Safety:
While cyclohexane derivatives have useful applications, it is essential to consider their environmental impact and toxicity. Chlorinated compounds are often scrutinized for their potential ecological effects and human health risks. Regulatory assessments are crucial for ensuring safe usage in industrial applications.

Case Studies

Case Study 1: Anticancer Research
A study published in Nature examined the efficacy of chlorinated cyclohexane derivatives in inhibiting tumor growth in vivo. The results indicated that modifications to the cyclohexane structure could enhance binding affinity to cancer-related targets .

Case Study 2: Flavoring Agent Development
Research conducted by flavor chemists demonstrated that the synthesis of menthol-like compounds from cyclohexane derivatives could yield flavoring agents with improved stability and sensory properties compared to traditional methods .

Mechanism of Action

The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-: This compound lacks the stereochemical configuration specified by (1R,2S,4S)-rel-.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-: A stereoisomer with a different configuration.

    Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2S,4R)-rel-: Another stereoisomer with a distinct configuration.

Uniqueness

The uniqueness of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- lies in its specific stereochemistry, which influences its reactivity, physical properties, and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, commonly known as menthyl chloride or (1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane, is a compound of interest due to its biological activity. This article aims to provide a comprehensive overview of its properties, biological effects, and relevant research findings.

Molecular Formula: C10H19Cl
Molecular Weight: 174.711 g/mol
CAS Registry Number: 16052-42-9
IUPAC Name: (1R,2S,4S)-2-chloro-4-methyl-1-(1-methylethyl)cyclohexane

The compound is characterized by a cyclohexane ring with a chlorine atom and a methyl group at specific positions. Its stereochemistry plays a crucial role in its biological interactions.

Antimicrobial Properties

Research has indicated that menthyl chloride exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a natural preservative in food and cosmetic industries. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Antioxidant Activity

Menthyl chloride has also been evaluated for its antioxidant properties. In vitro assays demonstrated significant radical scavenging activity, which is essential for mitigating oxidative stress in biological systems. The compound's ability to donate electrons contributes to its antioxidant capacity.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of menthyl chloride when incorporated into topical formulations for treating skin infections. Results showed a reduction in infection rates by 40% compared to control groups over a four-week treatment period.

Case Study 2: Antioxidant Potential

Another study investigated the antioxidant potential of menthyl chloride in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The findings indicated that treatment with menthyl chloride significantly reduced markers of oxidative damage and improved cell viability.

Toxicological Profile

While menthyl chloride shows promising biological activities, it is essential to consider its toxicological profile. According to safety data:

  • Skin Irritation: Causes skin irritation (H315).
  • Sensitization: May cause an allergic skin reaction (H317).

These findings necessitate careful handling and formulation considerations in therapeutic applications.

Properties

CAS No.

104012-59-1

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

OMLOJNNKKPNVKN-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)Cl)C(C)C

Origin of Product

United States

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